molecular formula C42H42F42I2 B12082720 Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- CAS No. 1980049-42-0

Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo-

Cat. No.: B12082720
CAS No.: 1980049-42-0
M. Wt: 1598.5 g/mol
InChI Key: UITJWUQAYAQCRH-UHFFFAOYSA-N
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Description

Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination and the presence of iodine atoms, which impart unique chemical properties.

Preparation Methods

The synthesis of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- involves multiple steps of fluorination and iodination. The synthetic route typically starts with the base hydrocarbon chain, followed by sequential fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. Iodination is then carried out using iodine or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions.

Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorinating agents safely and efficiently. The reaction conditions are carefully controlled to prevent over-fluorination or unwanted side reactions.

Chemical Reactions Analysis

Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form partially fluorinated hydrocarbons.

    Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine and iodine content.

    Medicine: Explored for its potential as a radiocontrast agent in medical imaging techniques.

    Industry: Utilized in the development of high-performance materials with exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine and iodine atoms. The extensive fluorination enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- can be compared with other highly fluorinated compounds such as:

    Perfluorohexanesulfonyl fluoride: Known for its high thermal and chemical stability.

    Perfluorooctanesulfonic acid: Widely used in industrial applications for its surfactant properties.

    Perfluorodecalin: Used in medical applications for its oxygen-carrying capacity.

The uniqueness of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- lies in its specific combination of extensive fluorination and selective iodination, which imparts unique chemical and physical properties not found in other similar compounds.

Properties

CAS No.

1980049-42-0

Molecular Formula

C42H42F42I2

Molecular Weight

1598.5 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiododotetracontane

InChI

InChI=1S/C42H42F42I2/c43-23(44,25(47,48)27(51,52)29(55,56)31(59,60)33(63,64)35(67,68)37(71,72)39(75,76)41(79,80)81)19-21(85)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(86)20-24(45,46)26(49,50)28(53,54)30(57,58)32(61,62)34(65,66)36(69,70)38(73,74)40(77,78)42(82,83)84/h21-22H,1-20H2

InChI Key

UITJWUQAYAQCRH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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